molecular formula C16H21NO4S B12203949 {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine

Cat. No.: B12203949
M. Wt: 323.4 g/mol
InChI Key: UBKOLTHSCZCOKC-UHFFFAOYSA-N
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Description

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxy group, a methylethyl group, a sulfonyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Furan Ring Formation: The furan ring is typically introduced through cyclization reactions involving furfural or related compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H21NO4S/c1-4-20-16-8-7-14(10-15(16)12(2)3)22(18,19)17-11-13-6-5-9-21-13/h5-10,12,17H,4,11H2,1-3H3

InChI Key

UBKOLTHSCZCOKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(C)C

Origin of Product

United States

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